molecular formula C34H54O5 B11195996 4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid

4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid

Cat. No.: B11195996
M. Wt: 542.8 g/mol
InChI Key: VGKCTPZQAGVLMW-YKZNFUDSSA-N
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Description

4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid involves multiple steps, including the formation of the heptamethylicosahydro framework and the introduction of the epoxymethano group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid
  • 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-{[(6aR,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-2H-1,4a-(epoxymethano)picen-10-yl]oxy}-4-oxobutanoic acid lies in its specific structural features, such as the heptamethylicosahydro framework and the epoxymethano group

Properties

Molecular Formula

C34H54O5

Molecular Weight

542.8 g/mol

IUPAC Name

4-[[(4R,5R,13R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C34H54O5/c1-29(2)16-18-34-19-17-32(6)21(27(34)28(29)38-20-34)8-9-23-31(5)14-13-24(39-26(37)11-10-25(35)36)30(3,4)22(31)12-15-33(23,32)7/h21-24,27-28H,8-20H2,1-7H3,(H,35,36)/t21?,22?,23?,24?,27?,28?,31-,32+,33+,34?/m0/s1

InChI Key

VGKCTPZQAGVLMW-YKZNFUDSSA-N

Isomeric SMILES

C[C@@]12CCC34CCC(C(C3C1CCC5[C@]2(CCC6[C@@]5(CCC(C6(C)C)OC(=O)CCC(=O)O)C)C)OC4)(C)C

Canonical SMILES

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)OC(=O)CCC(=O)O)C)C)C)C

Origin of Product

United States

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